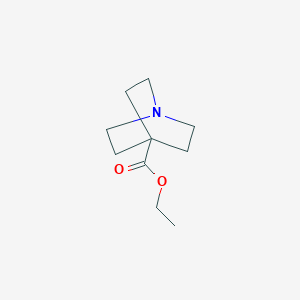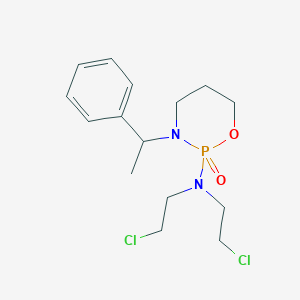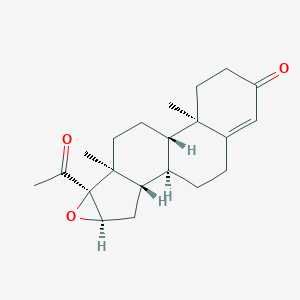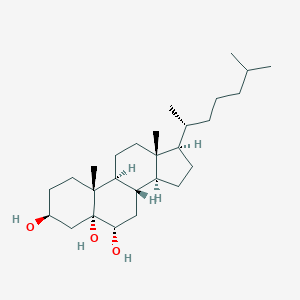
喹喔啉-4-羧酸乙酯
描述
Synthesis Analysis
Ethyl quinuclidine-4-carboxylate's synthesis involves intricate chemical reactions that highlight its importance in organic synthesis. For example, the compound can be formed through reactions between quinuclidines and ethyl S-aryl thiolcarbonates under specific conditions, showcasing a stepwise mechanism where the breakdown of a tetrahedral addition intermediate is rate determining (Castro, Muñoz, & Santos, 1999). Similarly, the compound's synthesis from indoles and halodiazoacetates through a cyclopropanation-ring expansion reaction illustrates its complex formation process and the potential for creating diverse quinoline structures (Beilstein Journal of Organic Chemistry, 2015).
Molecular Structure Analysis
The molecular structure of ethyl quinuclidine-4-carboxylate and its derivatives have been extensively studied, providing insights into their conformation and electronic properties. For instance, X-ray crystallography has been used to determine the crystal structure of ethyl(2-amino-4-(3-nitrophenyl)-1,4-dihydro-2H-pyrano[3,2-h]quinolin-3-)carboxylate, highlighting the compound's geometric features and confirming the presence of double bonds within its cyclohexene ring (Xiang, 2004).
Chemical Reactions and Properties
Ethyl quinuclidine-4-carboxylate's chemical reactivity is evidenced through its involvement in various reactions, such as the dehydration process during the production of the antihistamine drug Quifenadine. This reaction demonstrates the compound's ability to undergo carbenium ion rearrangements, leading to the formation of complex bicyclic systems (Puriņš et al., 2020). Additionally, the synthesis of new derivatives through reactions with dimethylamino compounds reveals the structural versatility and potential pharmacological applications of ethyl quinuclidine-4-carboxylate derivatives (Guillon et al., 1998).
Physical Properties Analysis
The physical properties of ethyl quinuclidine-4-carboxylate, such as solubility, melting point, and stability, are crucial for its application in various chemical processes. While specific studies focusing solely on these properties were not identified, understanding these aspects is essential for optimizing synthesis methods and ensuring the compound's effective use in research and industrial applications.
Chemical Properties Analysis
The chemical properties of ethyl quinuclidine-4-carboxylate, including its reactivity, stability under different conditions, and interactions with other molecules, play a significant role in its applications in synthetic chemistry and material science. The compound's ability to participate in cyclopropanation-ring expansion reactions and its reactivity towards carbonyl groups underline its utility in constructing complex molecular architectures (Beilstein Journal of Organic Chemistry, 2015).
科学研究应用
抗疟疾和抗心律失常剂:喹喔啉-4-羧酸乙酯衍生物用于合成奎宁、奎尼丁及其类似物,它们具有作为抗疟疾和抗心律失常剂的应用 (Grossberg, 2013).
抗组胺药生产:该化合物参与抗组胺药 Quifenadine 的生产。具体来说,3-羟基喹喔啉-3-羧酸乙酯的脱水是其生产中的关键步骤 (Puriņš 等人,2020).
有机化学中的动力学研究:它在研究反应动力学中发挥作用,例如喹喔啉与各种硫代碳酸酯的反应,这对于理解有机化学中的反应机理很重要 (Castro 等人,1999).
毒蕈碱受体拮抗剂:与喹喔啉-4-羧酸乙酯相关的喹喔啉-3-基 1,2,3,4-四氢异喹啉-2-羧酸乙酯衍生物显示出作为毒蕈碱 M3 受体拮抗剂的希望,这可能有利于治疗膀胱过度活动症 (Naito 等人,2005).
角鲨烯合酶抑制剂:优化的喹喔啉衍生物作为有效的角鲨烯合酶抑制剂,可以影响胆固醇的生物合成。这些化合物在大鼠模型中显示出降低胆固醇生物合成的潜力 (Brown 等人,1997).
口服抗过敏剂:3,4-二氢-4-氧代嘧啶并[4,5-b]喹啉-2-羧酸乙酯等衍生物显示出作为口服抗过敏剂的潜力,比一些现有治疗方法更有效 (Althuis 等人,1979).
属性
IUPAC Name |
ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-2-13-9(12)10-3-6-11(7-4-10)8-5-10/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXIVBVOFFBDEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCN(CC1)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20341487 | |
| Record name | 1-Azabicyclo[2.2.2]octane-4-carboxylic acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl quinuclidine-4-carboxylate | |
CAS RN |
22766-68-3 | |
| Record name | Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22766-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Azabicyclo[2.2.2]octane-4-carboxylic acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 1-azabiciclo[2.2.2]octan-4-carboxyilate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl 4-quinuclidinecarboxylate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J67LZW838V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8,9-Dihydro-5H-benzo[7]annulen-7(6H)-one](/img/structure/B52766.png)

![ethyl 6,7,8-trifluoro-1-[(2R)-1-hydroxypropan-2-yl]-4-oxoquinoline-3-carboxylate](/img/structure/B52771.png)








